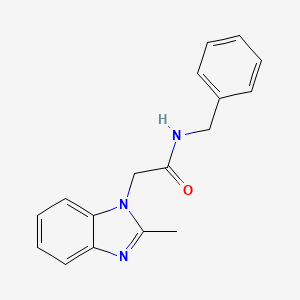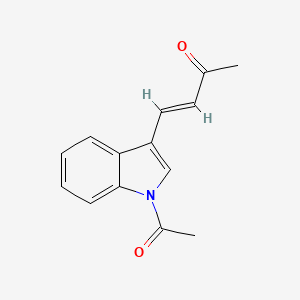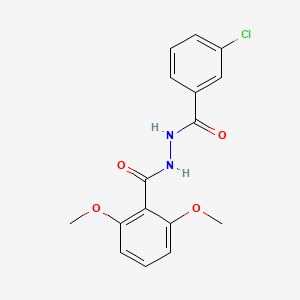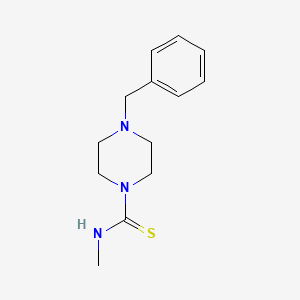![molecular formula C18H13NOS2 B5878471 N-(4-methylphenyl)thieno[3,2-b][1]benzothiophene-2-carboxamide](/img/structure/B5878471.png)
N-(4-methylphenyl)thieno[3,2-b][1]benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methylphenyl)thieno[3,2-b][1]benzothiophene-2-carboxamide, also known as TBB, is a synthetic compound that has shown promising results in various scientific studies. TBB belongs to the class of thienobenzothiophenes and has been extensively studied for its potential use in cancer treatment and other medical applications.
Mechanism of Action
N-(4-methylphenyl)thieno[3,2-b][1]benzothiophene-2-carboxamide inhibits the activity of GSK-3β by binding to its ATP-binding site, thereby preventing the phosphorylation of its substrates. This leads to the activation of various downstream signaling pathways, including the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation. N-(4-methylphenyl)thieno[3,2-b][1]benzothiophene-2-carboxamide has also been shown to induce the expression of pro-apoptotic proteins, such as Bax and Bak, and inhibit the expression of anti-apoptotic proteins, such as Bcl-2, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(4-methylphenyl)thieno[3,2-b][1]benzothiophene-2-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of GSK-3β activity, the induction of apoptosis in cancer cells, and the activation of downstream signaling pathways. N-(4-methylphenyl)thieno[3,2-b][1]benzothiophene-2-carboxamide has also been found to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(4-methylphenyl)thieno[3,2-b][1]benzothiophene-2-carboxamide in lab experiments is its specificity for GSK-3β inhibition. N-(4-methylphenyl)thieno[3,2-b][1]benzothiophene-2-carboxamide has been shown to be more specific for GSK-3β than other inhibitors, such as lithium and SB216763. However, one of the limitations of using N-(4-methylphenyl)thieno[3,2-b][1]benzothiophene-2-carboxamide is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on N-(4-methylphenyl)thieno[3,2-b][1]benzothiophene-2-carboxamide. One direction is to investigate its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to study its effects on other signaling pathways, such as the PI3K/Akt pathway, which is also involved in cell proliferation and survival. Additionally, the development of more soluble forms of N-(4-methylphenyl)thieno[3,2-b][1]benzothiophene-2-carboxamide could improve its efficacy in vivo.
Synthesis Methods
The synthesis of N-(4-methylphenyl)thieno[3,2-b][1]benzothiophene-2-carboxamide involves the reaction of 4-methylphenylboronic acid with 2-bromo-thieno[3,2-b][1]benzothiophene-5-carboxylic acid, followed by the addition of N,N-dimethylformamide and triethylamine. The resulting mixture is then heated to 80°C for 12 hours, and the product is obtained by filtration and recrystallization. The purity of N-(4-methylphenyl)thieno[3,2-b][1]benzothiophene-2-carboxamide can be further increased by column chromatography.
Scientific Research Applications
N-(4-methylphenyl)thieno[3,2-b][1]benzothiophene-2-carboxamide has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the activity of glycogen synthase kinase-3β (GSK-3β), which is involved in various cellular processes, including cell proliferation and apoptosis. N-(4-methylphenyl)thieno[3,2-b][1]benzothiophene-2-carboxamide has also been found to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
properties
IUPAC Name |
N-(4-methylphenyl)thieno[3,2-b][1]benzothiole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NOS2/c1-11-6-8-12(9-7-11)19-18(20)16-10-15-17(22-16)13-4-2-3-5-14(13)21-15/h2-10H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGFRPJOZAVNEAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC3=C(S2)C4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)thieno[3,2-b][1]benzothiole-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[3-(4-fluorophenyl)acryloyl]-4-(2-pyridinyl)piperazine](/img/structure/B5878417.png)


![7-methyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide](/img/structure/B5878434.png)
![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N'-(2-phenylethyl)urea](/img/structure/B5878439.png)
![N-[4-(2-amino-2-oxoethoxy)phenyl]nicotinamide](/img/structure/B5878447.png)

![N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thiourea](/img/structure/B5878466.png)
![N-(tert-butyl)-2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5878481.png)
![methyl 2-({[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B5878484.png)
![N-[3-(dimethylamino)phenyl]-2,2-diphenylacetamide](/img/structure/B5878500.png)